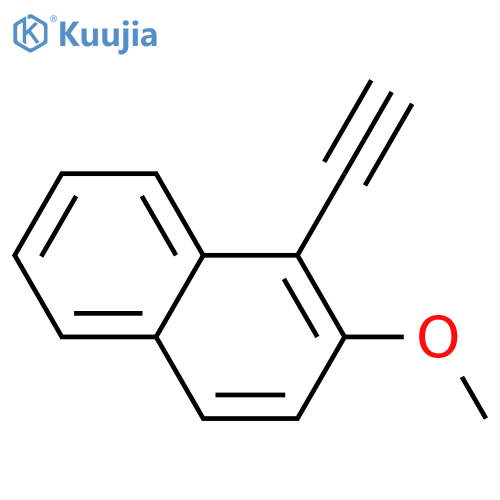Cas no 917894-85-0 (1-ethynyl-2-methoxynaphthalene)

917894-85-0 structure
商品名:1-ethynyl-2-methoxynaphthalene
1-ethynyl-2-methoxynaphthalene 化学的及び物理的性質
名前と識別子
-
- Naphthalene, 1-ethynyl-2-methoxy-
- 1-ethynyl-2-methoxynaphthalene
- 1-ethinyl-2-methoxynaphthalene
- 917894-85-0
- AKOS006240465
- SCHEMBL12988355
- DTXSID40700678
- EN300-258579
-
- MDL: MFCD08703507
- インチ: InChI=1S/C13H10O/c1-3-11-12-7-5-4-6-10(12)8-9-13(11)14-2/h1,4-9H,2H3
- InChIKey: MVXMSHPNQSBXFO-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C2=CC=CC=C2C=C1)C#C
計算された属性
- せいみつぶんしりょう: 182.073164938g/mol
- どういたいしつりょう: 182.073164938g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 9.2Ų
1-ethynyl-2-methoxynaphthalene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1638678-5g |
1-Ethynyl-2-methoxynaphthalene |
917894-85-0 | 98% | 5g |
¥20657 | 2023-03-01 | |
| Enamine | EN300-258579-10.0g |
1-ethynyl-2-methoxynaphthalene |
917894-85-0 | 95% | 10.0g |
$3191.0 | 2024-06-18 | |
| Enamine | EN300-258579-0.1g |
1-ethynyl-2-methoxynaphthalene |
917894-85-0 | 95% | 0.1g |
$257.0 | 2024-06-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1638678-10g |
1-Ethynyl-2-methoxynaphthalene |
917894-85-0 | 98% | 10g |
¥29866 | 2023-03-01 | |
| Enamine | EN300-258579-0.5g |
1-ethynyl-2-methoxynaphthalene |
917894-85-0 | 95% | 0.5g |
$579.0 | 2024-06-18 | |
| 1PlusChem | 1P006O42-50mg |
Naphthalene, 1-ethynyl-2-methoxy- |
917894-85-0 | 95% | 50mg |
$229.00 | 2025-02-21 | |
| A2B Chem LLC | AD10386-1g |
Naphthalene, 1-ethynyl-2-methoxy- |
917894-85-0 | 95% | 1g |
$818.00 | 2024-07-18 | |
| Enamine | EN300-258579-10g |
1-ethynyl-2-methoxynaphthalene |
917894-85-0 | 95% | 10g |
$3191.0 | 2023-09-14 | |
| A2B Chem LLC | AD10386-100mg |
Naphthalene, 1-ethynyl-2-methoxy- |
917894-85-0 | 95% | 100mg |
$306.00 | 2024-07-18 | |
| A2B Chem LLC | AD10386-5g |
Naphthalene, 1-ethynyl-2-methoxy- |
917894-85-0 | 95% | 5g |
$2301.00 | 2024-07-18 |
1-ethynyl-2-methoxynaphthalene 関連文献
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
917894-85-0 (1-ethynyl-2-methoxynaphthalene) 関連製品
- 126829-31-0(2-ethynyl-1,3-dimethoxy-benzene)
- 767-91-9(2'-Methoxyphenyl Acetylene)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
